4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide
Brand Name: Vulcanchem
CAS No.: 27808-46-4
VCID: VC2011990
InChI: InChI=1S/C7H6N2O2/c1-5-3-2-4-6-7(5)8-11-9(6)10/h2-4H,1H3
SMILES: CC1=CC=CC2=[N+](ON=C12)[O-]
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide

CAS No.: 27808-46-4

Cat. No.: VC2011990

Molecular Formula: C7H6N2O2

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide - 27808-46-4

Specification

CAS No. 27808-46-4
Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
IUPAC Name 4-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium
Standard InChI InChI=1S/C7H6N2O2/c1-5-3-2-4-6-7(5)8-11-9(6)10/h2-4H,1H3
Standard InChI Key MTRATWQOBZWRTD-UHFFFAOYSA-N
SMILES CC1=CC=CC2=[N+](ON=C12)[O-]
Canonical SMILES CC1=CC=CC2=[N+](ON=C12)[O-]

Introduction

Physical and Chemical Properties

4-Methylbenzo[c] oxadiazole 1-oxide possesses well-defined physical and chemical properties that are important for understanding its behavior in various applications. The compound is identified by CAS Registry Number 3523-86-2 and has the molecular formula C₇H₆N₂O₂ .

Basic Physical Properties

The following table summarizes the key physical properties of 4-Methylbenzo[c] oxadiazole 1-oxide:

PropertyValue
Molecular FormulaC₇H₆N₂O₂
Molecular Weight150.13 g/mol
Exact Molecular Weight150.04298 g/mol
Isotopic Mass150.042927438 g/mol
Physical StateSolid
CAS Number3523-86-2

Molecular Properties

The compound exhibits several significant molecular characteristics that influence its chemical behavior:

Molecular PropertyValue
Hydrogen Bond Donors0
Hydrogen Bond Acceptors0
Rotatable Chemical Bonds0
Heavy Atom Count11
Complexity153
Hydrophobic Parameter (XLogP)1.8
Topological Polar Surface Area51.5 Ų
Experimental PSA52.97

These properties, particularly the absence of hydrogen bond donors and acceptors, along with the moderate hydrophobic parameter, suggest that 4-Methylbenzo[c] oxadiazole 1-oxide possesses moderate lipophilicity and limited hydrogen bonding capacity . The rigid structure, indicated by zero rotatable bonds, contributes to its stability and potentially influences its biological activity profiles.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of benzo[c] oxadiazole 1-oxide derivatives, including the 4-methyl variant. These methods provide important pathways for obtaining this compound for further study and application.

Classical Synthetic Routes

The original synthesis of benzofuroxan derivatives, established by Noelting and Kohn in 1894, involved thermal decomposition of azido compounds . This foundational approach has evolved over time, with modern synthetic methods offering improved yields and selectivity.

Structural Characteristics

The structural features of 4-Methylbenzo[c] oxadiazole 1-oxide contribute significantly to its chemical behavior and potential applications. The compound consists of a benzene ring fused with a 1,2,5-oxadiazole 1-oxide system, with a methyl substituent at the 4-position of the benzene component.

Key Structural Elements

The molecule contains several important structural elements:

  • A fused bicyclic system with a benzene ring

  • A 1,2,5-oxadiazole heterocycle with an N-oxide function

  • A methyl group at position 4 (sometimes referred to as position 7 in alternative numbering systems)

The N-oxide functionality is a particularly important feature, as it contributes to the compound's reactivity and potential biological activities. The presence of this group creates a region of high electron density that can participate in various chemical interactions.

Spectroscopic Characteristics

While specific spectroscopic data for 4-Methylbenzo[c] oxadiazole 1-oxide is limited in the provided search results, related benzofuroxan derivatives typically show characteristic spectral properties. For instance, in NMR spectroscopy, the methyl group would be expected to appear as a singlet in the ¹H-NMR spectrum, while the aromatic protons would display characteristic patterns based on their coupling relationships.

Applications and Biological Activity

Benzo[c] oxadiazole 1-oxide derivatives, including methyl-substituted variants, have demonstrated potential in various applications, particularly in medicinal chemistry and materials science.

Medicinal Applications

Research on structurally related compounds indicates potential applications in several therapeutic areas:

Antitubercular Activity

N-oxide-containing heterocyclic compounds have demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. For example, compound (E)-6-((2-isonicotinoylhydrazono)methyl)benzo[c] oxadiazole 1-oxide has shown promising activity against both active and dormant tuberculosis bacteria . The structural similarities between this compound and 4-Methylbenzo[c] oxadiazole 1-oxide suggest potential antitubercular applications that warrant further exploration.

Material Science Applications

Benzo[c] oxadiazole derivatives have found applications in materials science, particularly in:

Energetic Materials

Some N-oxide derivatives have shown promise as components in energetic materials due to their high enthalpies of formation and moderate sensitivity . These properties make them potential candidates for use in specialized applications requiring controlled energy release.

Semiconductor and Electronic Applications

Related benzoxadiazole compounds have been investigated for applications in electronic materials, including potential use in organic semiconductors and photovoltaic devices .

Analytical Methods for Characterization

The characterization of 4-Methylbenzo[c] oxadiazole 1-oxide typically employs a range of analytical techniques to confirm its structure, purity, and properties.

Spectroscopic Methods

The following spectroscopic methods are commonly employed for characterizing benzofuroxan derivatives:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy provide valuable information about the structural features of the compound. For similar benzofuroxan derivatives, detailed NMR studies have been conducted to elucidate their structures and confirm synthetic success .

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups, including the characteristic bands associated with the N-oxide functionality and the aromatic scaffold.

Mass Spectrometry

Mass spectrometry provides confirmation of molecular weight and fragmentation patterns that can help confirm the structure of 4-Methylbenzo[c] oxadiazole 1-oxide.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly used to assess the purity of synthesized compounds. For related benzofuroxan derivatives, HPLC analysis has confirmed purities greater than 98.5% .

Comparison with Related Compounds

4-Methylbenzo[c] oxadiazole 1-oxide represents one member of a diverse family of benzofuroxan derivatives. Comparing its properties with those of related compounds provides insight into structure-activity relationships.

Structural Analogues

Several structural analogues of 4-Methylbenzo[c] oxadiazole 1-oxide have been synthesized and characterized, including:

  • 5-methylbenzo[c] oxadiazole 1-oxide (CAS No. 19164-41-1)

  • 6-methylbenzo[c] oxadiazole 1-oxide (CAS No. 3524-05-8)

  • 4,6-dimethylbenzo[c] oxadiazole 1-oxide (CAS No. 27808-50-0)

  • 4,5-dimethylbenzo[c] oxadiazole 1-oxide (CAS No. 179126-22-8)

These compounds differ in the position and number of methyl substituents, which can significantly influence their physicochemical properties and biological activities.

Structure-Activity Relationships

Studies on related compounds have revealed important structure-activity relationships. For example, in benzofuroxan derivatives with antimycobacterial activity, the presence of a pyridine ring in place of a phenyl ring led to a 7-fold increase in activity against Mycobacterium tuberculosis . Such findings suggest that systematic modifications to the basic structure, including the position of the methyl group, could significantly influence the biological activity profile of 4-Methylbenzo[c] oxadiazole 1-oxide.

Future Research Directions

Research on 4-Methylbenzo[c] oxadiazole 1-oxide and related compounds continues to evolve, with several promising directions for future investigation.

Medicinal Chemistry Applications

Future research could focus on:

  • Systematic evaluation of 4-Methylbenzo[c] oxadiazole 1-oxide for antimicrobial, antitubercular, and other therapeutic activities

  • Development of structure-activity relationships through the synthesis and testing of additional derivatives

  • Investigation of potential mechanisms of action, including effects on microbial translation processes as observed in related compounds

Materials Science Applications

Potential areas for exploration include:

  • Evaluation of electronic and optical properties for potential use in organic electronics

  • Investigation of energetic properties for specialized applications

  • Development of novel functional materials based on the benzofuroxan scaffold

Synthetic Methodology

Opportunities exist to develop improved synthetic routes with:

  • Higher yields and selectivity

  • More environmentally friendly conditions

  • Scalable processes for larger-scale production

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